2,3,3',4'-Tetrachlorobiphenyl
CAS No.: 41464-43-1
Cat. No.: VC2399114
Molecular Formula: C12H6Cl4
Molecular Weight: 292 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41464-43-1 |
|---|---|
| Molecular Formula | C12H6Cl4 |
| Molecular Weight | 292 g/mol |
| IUPAC Name | 1,2-dichloro-3-(3,4-dichlorophenyl)benzene |
| Standard InChI | InChI=1S/C12H6Cl4/c13-9-5-4-7(6-11(9)15)8-2-1-3-10(14)12(8)16/h1-6H |
| Standard InChI Key | UNCGJRRROFURDV-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Properties
Molecular Structure and Basic Information
2,3,3',4-Tetrachlorobiphenyl is a chlorinated organic compound with the molecular formula C₁₂H₆Cl₄ and a molecular weight of 291.988 . It is identified by the CAS registry number 74338-24-2 . This congener features four chlorine atoms strategically positioned at the 2, 3, 3', and 4 positions on the biphenyl rings, creating a unique spatial arrangement that influences its biological activity and environmental behavior.
| Storage Temperature | Recommended Usage Period |
|---|---|
| -80°C | Within 6 months |
| -20°C | Within 1 month |
Stock Solution Preparation
Concentration Guidelines
Preparing stock solutions of 2,3,3',4-Tetrachlorobiphenyl requires precise measurements and calculations to achieve desired concentrations. GlpBio provides a comprehensive stock solution preparation table that outlines the volumes needed to prepare solutions of different concentrations from various starting amounts of the compound .
| Concentration | From 1 mg | From 5 mg | From 10 mg |
|---|---|---|---|
| 1 mM | 3.4248 mL | 17.124 mL | 34.248 mL |
| 5 mM | 0.685 mL | 3.4248 mL | 6.8496 mL |
| 10 mM | 0.3425 mL | 1.7124 mL | 3.4248 mL |
This table facilitates accurate preparation of stock solutions, which is crucial for experimental reliability in research settings .
Toxicological Profile and Research Findings
Hepatotoxicity Studies on Related Congeners
Research on 3,3',4,4'-tetrachlorobiphenyl demonstrated notable ultrastructural changes in rat liver cells following subchronic exposure. In a 13-week study with Sprague-Dawley rats exposed to various concentrations (10, 100, 1,000, and 10,000 ppb) of the congener, researchers observed dose-dependent ultrastructural alterations . These changes included:
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Proliferation of smooth endoplasmic reticulum (SER)
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Alterations in mitochondrial shape and cristae orientation
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Numerical increases in peroxisomes
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Reduction in glycogen particles
The study also noted that hepatotoxicity induced by PCBs is generally more severe in females than in males . While these findings pertain specifically to 3,3',4,4'-tetrachlorobiphenyl, they suggest potential mechanisms of toxicity that might be relevant to other tetrachlorobiphenyl congeners, including 2,3,3',4-Tetrachlorobiphenyl.
Biochemical Mechanisms and Cellular Effects
PCB congeners, including tetrachlorobiphenyl compounds, are known to interact with various cellular components and signaling pathways. Research on related tetrachlorobiphenyl congeners indicates potential interactions with the aryl hydrocarbon receptor, disruption of gene transcription, and inhibition of cytochrome P450 enzymes leading to altered drug metabolism. These mechanisms might be relevant to understanding the biological activity of 2,3,3',4-Tetrachlorobiphenyl, although specific studies on this particular congener would be necessary to confirm such effects.
Structural Comparison with Other Tetrachlorobiphenyl Isomers
Isomeric Variations
The search results mention several tetrachlorobiphenyl isomers with different chlorine substitution patterns, each with unique properties and biological activities:
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2,3,3',4-Tetrachlorobiphenyl (CAS: 74338-24-2) - The focus of this report
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3,3',4,4'-Tetrachlorobiphenyl (PCB congener #77) - Extensively studied for hepatotoxicity
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2,2',3,3'-Tetrachlorobiphenyl (CAS: 38444-93-8) - Known to interact with estrogen receptors and inhibit cytochrome P450
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2,3',4,4'-Tetrachlorobiphenyl (PCB 66) (CAS: 32598-10-0) - Also known as PCB 66
Structural Determinants of Biological Activity
The positioning of chlorine atoms on the biphenyl rings significantly influences the three-dimensional structure and subsequent biological activity of PCB congeners. Planar or coplanar PCBs (those with chlorine substitutions that allow the two phenyl rings to assume a flat configuration) often exhibit dioxin-like toxicity through activation of the aryl hydrocarbon receptor. In contrast, non-coplanar PCBs typically act through different mechanisms, including effects on calcium homeostasis and neurotransmitter function. The specific chlorine substitution pattern of 2,3,3',4-Tetrachlorobiphenyl would determine its planarity and subsequent toxicological profile.
Analytical Methods and Detection
Reference Standards
Environmental Significance
Persistence and Bioaccumulation
As a tetrachlorinated biphenyl, 2,3,3',4-Tetrachlorobiphenyl likely exhibits characteristics common to PCBs, including environmental persistence, resistance to degradation, and potential for bioaccumulation in aquatic and terrestrial food webs. These properties contribute to the ongoing environmental and public health concerns associated with PCB contamination, even though production of these compounds has been banned in many countries.
Research Applications
Analytical Chemistry
2,3,3',4-Tetrachlorobiphenyl serves as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples. Its well-defined chemical structure and properties make it valuable for method development and quality control in environmental monitoring programs.
Toxicological Studies
This compound and related PCB congeners are subjects of toxicological research aimed at understanding mechanisms of PCB toxicity, developing biomarkers of exposure and effect, and assessing potential health risks associated with environmental PCB contamination.
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